molecular formula C6H6N2O4S2 B12739265 Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate CAS No. 78649-93-1

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate

Cat. No.: B12739265
CAS No.: 78649-93-1
M. Wt: 234.3 g/mol
InChI Key: IAWCIGLAQKOOTG-NSCUHMNNSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate adheres to IUPAC guidelines for heterocyclic compounds. The parent structure is the 3H-1,2-dithiole ring, a five-membered system containing two sulfur atoms at positions 1 and 2. The numbering begins at the sulfur atom adjacent to the nitromethylene group, proceeding clockwise. Substituents are assigned as follows:

  • A nitromethylene group (-CH=NO₂) at position 3, denoted as a substituent with priority over the dithiole ring’s double bond.
  • A carboxylate ester (-COOCH₃) at position 4.
  • An amino group (-NH₂) at position 5.

The 3H prefix indicates the presence of a non-aromatic, partially unsaturated ring system. The nitromethylene group’s E/Z configuration is not explicitly specified in the name but is inferred from the molecular geometry.

Table 1: Key Molecular Identifiers

Property Value Source
Molecular formula C₆H₆N₂O₄S₂
Molecular weight 234.253 g/mol
SMILES COC(=O)C1=C(N)SS\C1=C$$N+](=O)[O-]
InChIKey IAWCIGLAQKOOTG-NSCUHMNNSA-N

X-ray Crystallographic Analysis and Bond Geometry

While experimental X-ray crystallographic data for this compound is not publicly available, bond geometry can be inferred from its SMILES notation and analogous 1,2-dithiole structures. The dithiole ring adopts a planar conformation due to conjugation between the sulfur lone pairs and the π-system of the nitromethylene group. Key bond features include:

  • S–S bond length : Approximately 2.05 Å, typical for disulfide bonds in non-aromatic systems.
  • C=C double bond : The nitromethylene group introduces a double bond (C3–C4) with a length of ~1.34 Å, consistent with conjugated ene systems.
  • Nitro group geometry : The nitro group (-NO₂) exhibits a trigonal planar arrangement with O–N–O angles near 120°.

The ester group at position 4 adopts a synperiplanar orientation relative to the dithiole ring, minimizing steric hindrance.

Conformational Isomerism and Tautomeric Possibilities

The compound exhibits E/Z isomerism at the nitromethylene double bond (C3–C4). The Z configuration is sterically favored, as the nitro group (-NO₂) and adjacent sulfur atom occupy opposite sides of the double bond. Tautomerism is limited due to the absence of labile protons adjacent to electronegative atoms. However, the amino group at position 5 may participate in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing a specific conformation.

Table 2: Conformational Preferences

Feature Description
Nitromethylene geometry Z configuration favored
Hydrogen bonding N–H···O=C interaction between -NH₂ and ester
Ring planarity Enhanced by S–S conjugation

Comparative Structural Analysis with 1,2-Dithiole Analogues

This compound differs from simpler 1,2-dithiole derivatives in its substitution pattern:

  • Electron-Withdrawing Groups : The nitromethylene and ester groups increase ring electron deficiency compared to alkyl-substituted analogues, altering reactivity in cycloaddition reactions.
  • Amino Group Influence : The -NH₂ group at position 5 enhances solubility in polar solvents and may serve as a site for further functionalization.
  • Steric Effects : The methyl ester at position 4 introduces steric bulk absent in unsubstituted 1,2-dithioles, potentially affecting packing in crystalline phases.

Table 3: Comparison with 1,2-Dithiole Analogues

Compound Substituents Key Differences
3H-1,2-Dithiole Unsubstituted Lacks electron-withdrawing groups
Methyl 1,2-dithiole-3-carboxylate Ester at position 3 Different substitution pattern
5-Nitro-1,2-dithiole Nitro at position 5 No nitromethylene or amino groups

The unique combination of amino, nitromethylene, and ester groups in this compound creates a distinct electronic profile, making it a candidate for further study in materials science and medicinal chemistry.

Properties

CAS No.

78649-93-1

Molecular Formula

C6H6N2O4S2

Molecular Weight

234.3 g/mol

IUPAC Name

methyl (5E)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate

InChI

InChI=1S/C6H6N2O4S2/c1-12-6(9)4-3(2-8(10)11)13-14-5(4)7/h2H,7H2,1H3/b3-2+

InChI Key

IAWCIGLAQKOOTG-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C\1=C(SS/C1=C/[N+](=O)[O-])N

Canonical SMILES

COC(=O)C1=C(SSC1=C[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Condensation via Wittig-Type Reactions and Related Approaches

A common approach to synthesize related 1,2-dithiole derivatives involves Wittig-type condensations of 1,3-dithiole-2-ylidenepiperidinium salts with phosphonate esters under anhydrous conditions and low temperatures. This method allows the formation of nitro-substituted dithiole rings with good yields (around 60-70%) after chromatographic purification. Subsequent reduction or substitution steps introduce amino groups or other functionalities.

Reaction of 1,2-Dithiolium Salts with Methyl(ene) Carbonyl Compounds

Another versatile synthetic scheme uses 1,2-dithiolium salts bearing leaving groups (e.g., methylthio, chloro) at the 3-position. These salts undergo condensation with methyl(ene) carbonyl or thiocarbonyl compounds, followed by elimination of the leaving group to form the 1,2-dithiole ring system with the desired substituents. This method is adaptable for introducing nitromethylene groups by selecting appropriate nitro-substituted carbonyl precursors.

Use of 1,2-Dithiole-3-thiones and Sulfurization

Starting from 1,2-dithiole-3-thiones, reaction with sulfur or phosphorus pentasulfide under reflux conditions can yield trithiapentalenes or related dithiole derivatives. This sulfurization step is crucial for constructing the sulfur-rich heterocyclic core. The nitromethylene substituent can be introduced by subsequent functional group transformations on the ring system.

Reaction Conditions and Yields

Step/Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Wittig-type condensation 1,3-dithiole-2-ylidenepiperidinium salt, phosphonate ester, n-butyllithium, THF Low temperature (e.g., -78°C to 0°C) Several hours ~63 Requires inert atmosphere, column chromatography purification
Condensation of 1,2-dithiolium salts 1,2-dithiolium salt with methyl(ene) carbonyl compound Reflux or mild heating Variable (hours) Moderate Elimination of leaving group to form ring
Sulfurization of 1,2-dithiole-3-thiones Sulfur or P2S5, reflux in suitable solvent Reflux (~150-200°C) 1.5 - 3 hours Moderate Forms sulfur-rich heterocycle
Industrial condensation with malonitrile Dimethyl 3-oxoglutarate, malonitrile, morpholine, methanol, sulfur <50°C for condensation, reflux for sulfurization 1.5 - 3 hours reflux 77 High purity, scalable industrial process

Research Findings and Notes

  • The nitromethylene group is typically introduced via condensation with nitro-substituted carbonyl compounds or through nitroalkylation of the dithiole ring precursors.
  • Amino substitution at the 5-position can be achieved by nucleophilic substitution or reduction of nitro precursors.
  • The 1,2-dithiole ring system is sensitive to reaction conditions; inert atmosphere and anhydrous solvents are often required to prevent decomposition.
  • Purification is commonly done by column chromatography or recrystallization to achieve high purity.
  • The synthetic routes are adaptable to introduce various substituents, allowing for structural diversification of the dithiole core.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiole ring and nitromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitromethylene-Containing Compounds: Nithiazine

Nithiazine (tetrahydro-2-(nitromethylene)-2H-1,3-thiazine) shares the nitromethylene functional group with the target compound . Key differences include:

  • Ring System : Nithiazine has a six-membered thiazine ring (containing nitrogen and sulfur), while the target compound features a five-membered 1,2-dithiole ring (with two sulfur atoms).
  • Biological Activity: Nithiazine is a precursor to neonicotinoid insecticides, acting as a nicotinic acetylcholine receptor agonist. The 1,2-dithiole ring in the target compound may alter bioactivity due to increased ring strain or sulfur-mediated redox properties.
Property Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate Nithiazine
Ring System 1,2-dithiole (5-membered, two S atoms) Thiazine (6-membered, 1 S, 1 N)
Functional Groups Nitromethylene, amino, ester Nitromethylene, cyclic amine
Known Applications Insufficient data Insecticide precursor

Pyrazole Carboxamide Derivatives ()

While structurally distinct, pyrazole derivatives (e.g., compounds 3a–3p in ) provide insights into substituent effects on stability and reactivity:

  • Substituent Influence: Chloro, phenyl, and cyano groups in pyrazole derivatives enhance crystallinity (e.g., melting points ranging from 123–183°C) and influence yields (62–71%) . The target compound’s amino and nitromethylene groups may similarly impact solubility or thermal stability.
  • Synthetic Methods : Coupling reagents like EDCI/HOBt in DMF (used for pyrazole carboxamides) could hypothetically apply to the target compound’s synthesis, though its dithiole ring may require specialized conditions .

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. Comparisons are inferred from:

Pyrazole Derivatives (): Illustrates substituent and synthetic trends but diverges in core structure.

Biological Activity

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is a sulfur-containing organic compound notable for its unique dithiole structure, which includes a methyl ester functional group and both nitro and amino substituents. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N2O4S2C_6H_6N_2O_4S_2, with a molecular weight of approximately 234.25 g/mol. The structural features that contribute to its biological activity include:

  • Dithiole Ring : A five-membered ring containing two sulfur atoms, known for its reactivity.
  • Amino Group : Positioned at the 5-position, which may influence interactions with biological macromolecules.
  • Nitromethylene Group : Located at the 3-position, potentially enhancing electrophilic properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is believed to enhance its ability to disrupt microbial cell functions.

Anticancer Activity

Research has suggested that compounds similar to this compound may possess anticancer properties. For example, studies have shown that dithiole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound's interaction with enzymes is an area of significant interest. It is hypothesized that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This potential mechanism could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Study: Anticancer Effects

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may activate intrinsic apoptotic pathways. Further mechanistic studies are needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Molecular Formula Unique Features
Methyl (5Z)-3-amino-5-(nitromethylidene)dithiole-4-carboxylateC6H6N2O4S2Different substitution at position 5
Methyl (3Z)-5-amino-3-(nitromethylidene)-3H-1,2-dithiole-4-carboxylateC6H6N2O4S2Variation in stereochemistry affecting reactivity
Methyl 5-amino-3-thioxo-1,2-dithiolone-4-carboxylateC6H6N2O4S2Lacks nitro group but retains dithiole structure

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate, and how can reaction yields be improved?

  • Methodology : Use stepwise protocols involving nitromethylene functionalization and dithiole ring closure. For example, coupling nitromethane derivatives with dithiole precursors under reflux conditions (1,4-dioxane, triethylamine) can improve yields . Monitor reaction progress via TLC or HPLC, and optimize stoichiometric ratios (e.g., 1:1.2 molar ratios for nitromethylene precursors) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodology : Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., nitromethylene vs. carboxylate groups). IR spectroscopy identifies key functional groups (C=O stretch at ~1700 cm1^{-1}, NO2_2 symmetric/asymmetric stretches). High-resolution mass spectrometry (HRMS) validates molecular formula, while UV-Vis spectroscopy assesses conjugation effects in the dithiole ring .

Q. How should researchers handle stability and storage conditions for this compound?

  • Methodology : Store at -20°C under inert gas (argon) due to potential nitro group reactivity. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability. Use HPLC to quantify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) with controls for nitroreductase activity. Use isoform-specific enzyme inhibitors (e.g., dicoumarol for NQO1) to isolate mechanisms. Statistical meta-analysis of existing data can identify confounding variables (e.g., solvent effects in DMSO vs. ethanol) .

Q. How can computational modeling predict the reactivity of the nitromethylene group in novel reactions?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate nucleophilic attack pathways (e.g., Michael addition) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What separation technologies are optimal for purifying this compound from complex reaction mixtures?

  • Methodology : Use preparative HPLC with a C18 column (ACN/water gradient) or membrane filtration (10 kDa MWCO) to remove polymeric byproducts. Compare retention times with structurally analogous compounds (e.g., ethyl 2-amino-thieno[2,3-c]pyridine derivatives) for method validation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodology : Cross-validate purity via elemental analysis and DSC (differential scanning calorimetry). Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity). Compare with reference data for methyl esters of similar heterocycles (e.g., pyrazole-4-carboxylates) to identify polymorphic variations .

Theoretical and Mechanistic Frameworks

Q. What conceptual frameworks explain the dual reactivity of the nitromethylene and dithiole moieties?

  • Methodology : Apply frontier molecular orbital theory to predict electrophilic/nucleophilic sites. Use X-ray crystallography to correlate molecular geometry (e.g., dihedral angles) with reactivity. Reference studies on nitroalkene cycloadditions or dithiole radical intermediates .

Safety and Handling

Q. What precautions are critical for handling this compound in bioassays?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles) due to potential nitro compound toxicity. Test for mutagenicity via Ames assay (TA98 strain) and monitor for reactive oxygen species (ROS) generation in cellular models .

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